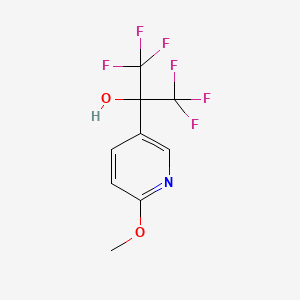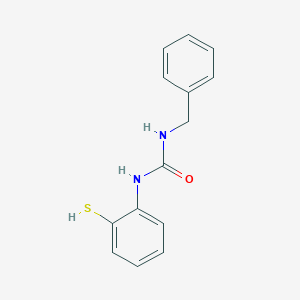![molecular formula C9H11N3O B15336333 2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B15336333.png)
2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable pyridine derivative with an amine source under high temperature can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the amino group but shares the core structure.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Similar core structure but different substituents.
Uniqueness
2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to the presence of the amino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-amino-7,7-dimethyl-6H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C9H11N3O/c1-9(2)7-5(8(13)12-9)3-4-6(10)11-7/h3-4H,1-2H3,(H2,10,11)(H,12,13) |
Clé InChI |
NOZSBFOFPRWELO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=N2)N)C(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


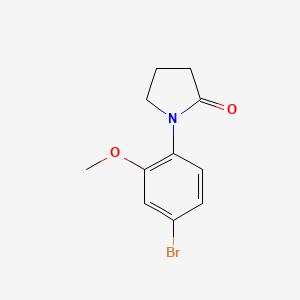
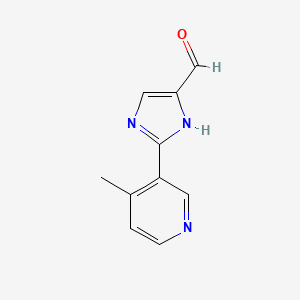
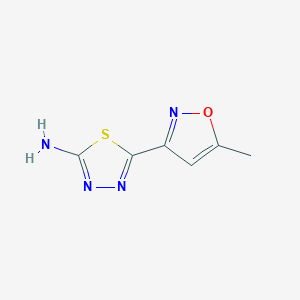
![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
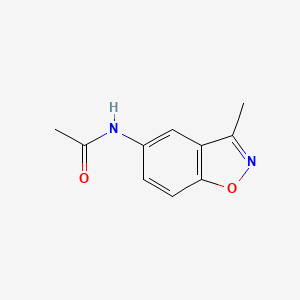
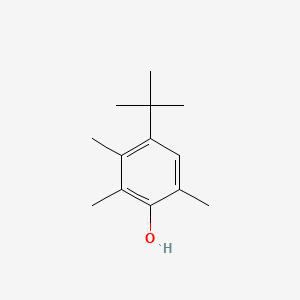
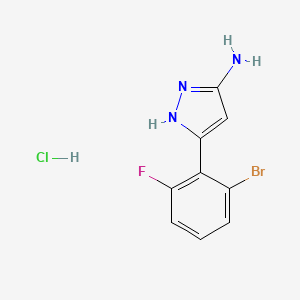
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
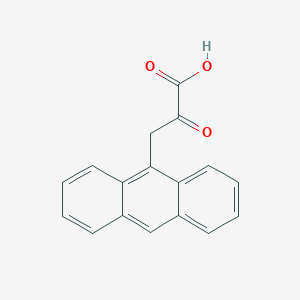
![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
